molecular formula C19H20N2O4S B2659668 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide CAS No. 1903218-28-9

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B2659668
CAS No.: 1903218-28-9
M. Wt: 372.44
InChI Key: VEIRXLSOMBSQRY-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidinone ring, a phenylethyl group, and a thiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazolidinone ring, the introduction of the phenylethyl group, and the attachment of the thiophene moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring may interact with enzymes or receptors, modulating their activity. The phenylethyl group and thiophene moiety can contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxazolidinone ring, phenylethyl group, and thiophene moiety provide a versatile platform for further modifications and applications in various fields.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-9-10-26-16(13)7-8-17(22)20-15(14-5-3-2-4-6-14)11-21-18(23)12-25-19(21)24/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIRXLSOMBSQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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